1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}ethan-1-one
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Overview
Description
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}ethan-1-one is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and a pyrimidinyl ether moiety
Preparation Methods
The synthesis of 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}ethan-1-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and an aldehyde or ketone.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with the piperazine ring.
Formation of the Pyrimidinyl Ether Moiety: The pyrimidinyl ether moiety can be synthesized through the reaction of a pyrimidine derivative with an appropriate alkylating agent.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}ethan-1-one can undergo various chemical reactions, including:
Scientific Research Applications
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}ethan-1-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Biological Research: It can be used in studies investigating the biological activity of piperazine derivatives, including their effects on various receptors and enzymes.
Industrial Applications: The compound may find use in the development of new materials or as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with various neurotransmitter receptors, potentially modulating their activity . The methoxyphenyl and pyrimidinyl ether moieties may also contribute to the compound’s overall biological activity by enhancing its binding affinity and selectivity for specific targets .
Comparison with Similar Compounds
Similar compounds to 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}ethan-1-one include:
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound also features a piperazine ring and a methoxyphenyl group, but differs in its triazole moiety.
1-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]-propyl}-piperidine-2,6-dione: This compound contains a similar piperazine ring and methoxyphenyl group, but has a different overall structure and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and pharmacological properties.
Properties
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3/c1-18-4-6-20(7-5-18)25-26-19(2)16-23(27-25)32-17-24(30)29-14-12-28(13-15-29)21-8-10-22(31-3)11-9-21/h4-11,16H,12-15,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIFCHIEOICGOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC(=N2)OCC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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